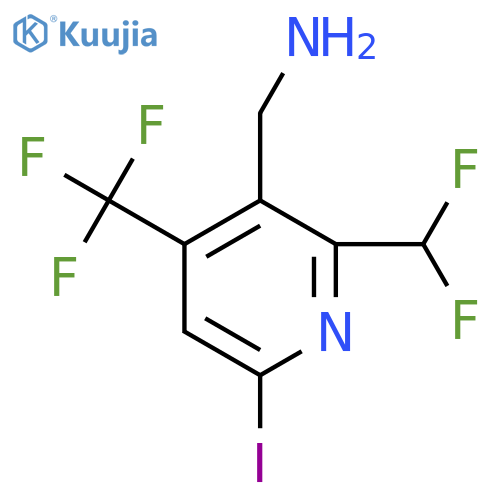Cas no 1806858-85-4 (3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine)

1806858-85-4 structure
商品名:3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine
CAS番号:1806858-85-4
MF:C8H6F5IN2
メガワット:352.043131351471
CID:4894552
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H6F5IN2/c9-7(10)6-3(2-15)4(8(11,12)13)1-5(14)16-6/h1,7H,2,15H2
- InChIKey: KFPORXJKICXJIB-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)(F)F)=C(CN)C(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029021381-1g |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine |
1806858-85-4 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
| Alichem | A029021381-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine |
1806858-85-4 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
| Alichem | A029021381-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine |
1806858-85-4 | 95% | 250mg |
$1,038.80 | 2022-03-31 |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1806858-85-4 (3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
